

"pharmacokinetic profile of 5-methyl-2-phenyl-1H-imidazole-4-methanol in rodents"

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Compound of Interest

Compound Name: 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

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Comparative Pharmacokinetic Profile of Phenyl-Imidazole Derivatives in Rodents

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the pharmacokinetic profiles of selected phenyl-imidazole derivatives in rodents. It is important to note that a comprehensive search of available scientific literature yielded no specific pharmacokinetic data for 5-methyl-2-phenyl-1H-imidazole-4-methanol. Therefore, this guide presents data on structurally related compounds to provide a relevant comparative context for researchers investigating novel imidazole-based therapeutics. The information herein is intended to serve as a reference for understanding the general pharmacokinetic properties of this class of compounds in preclinical rodent models.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected imidazole derivatives following oral (PO) and intravenous (IV) administration in rats. These compounds, 4-methylimidazole and a 2-phenyl-1H-benzo[d]imidazole derivative, were chosen for their structural relevance to the target compound.

Parameter	4-Methylimidazole (Male F344 Rat)[1]	2-phenyl-1H-benzo[d]imidazole derivative (Rat)[2]
Dose (PO)	5, 50, 150 mg/kg	10 mg/kg
Bioavailability (F%)	60-70%	22.3%
Tmax (h)	~0.5-0.8	0.98
Cmax (µg/L)	Not specified	498
t1/2 (h)	~1	1.75
AUC0-∞ (µg·h/L)	Not specified	650
Dose (IV)	5 mg/kg	Not specified
t1/2 (h)	1.8	Not specified
Vd (L/kg)	2.3	Not specified
CL (L/h/kg)	Not specified	Not specified

No direct pharmacokinetic data was found for 5-methyl-2-phenyl-1H-imidazole-4-methanol.

Experimental Protocols

The data presented above are derived from studies employing standard preclinical pharmacokinetic methodologies. Below are detailed descriptions of typical experimental protocols used in rodent pharmacokinetic studies.

1. Animal Models and Dosing

- Species: Male Sprague Dawley or Wistar rats are commonly used for pharmacokinetic studies.[3] Mice are also frequently used models.[4]
- Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to food and water.

- **Dosing Formulation:** The test compound is often formulated in a suitable vehicle, such as a suspension in 0.1% sodium carboxymethylcellulose (CMC), for oral administration.[3] For intravenous administration, the compound is dissolved in a vehicle appropriate for injection.
- **Administration:**
 - **Oral (PO):** A specific dose (e.g., 10 mg/kg) is administered via oral gavage.[2][3]
 - **Intravenous (IV):** A bolus injection is administered, typically through the tail vein or a cannulated jugular vein.[4]

2. Blood Sampling

- **Method:** Serial blood samples are collected at predetermined time points after drug administration. Common sampling sites in rats include the tail vein or via a carotid artery cannula.[3][5] For mice, techniques like retro-orbital sinus sampling or saphenous vein sampling can be used.[6]
- **Time Points:** A typical sampling schedule for an oral study might include time points at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]
- **Sample Processing:** Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored, typically at -80°C, until analysis.[3]

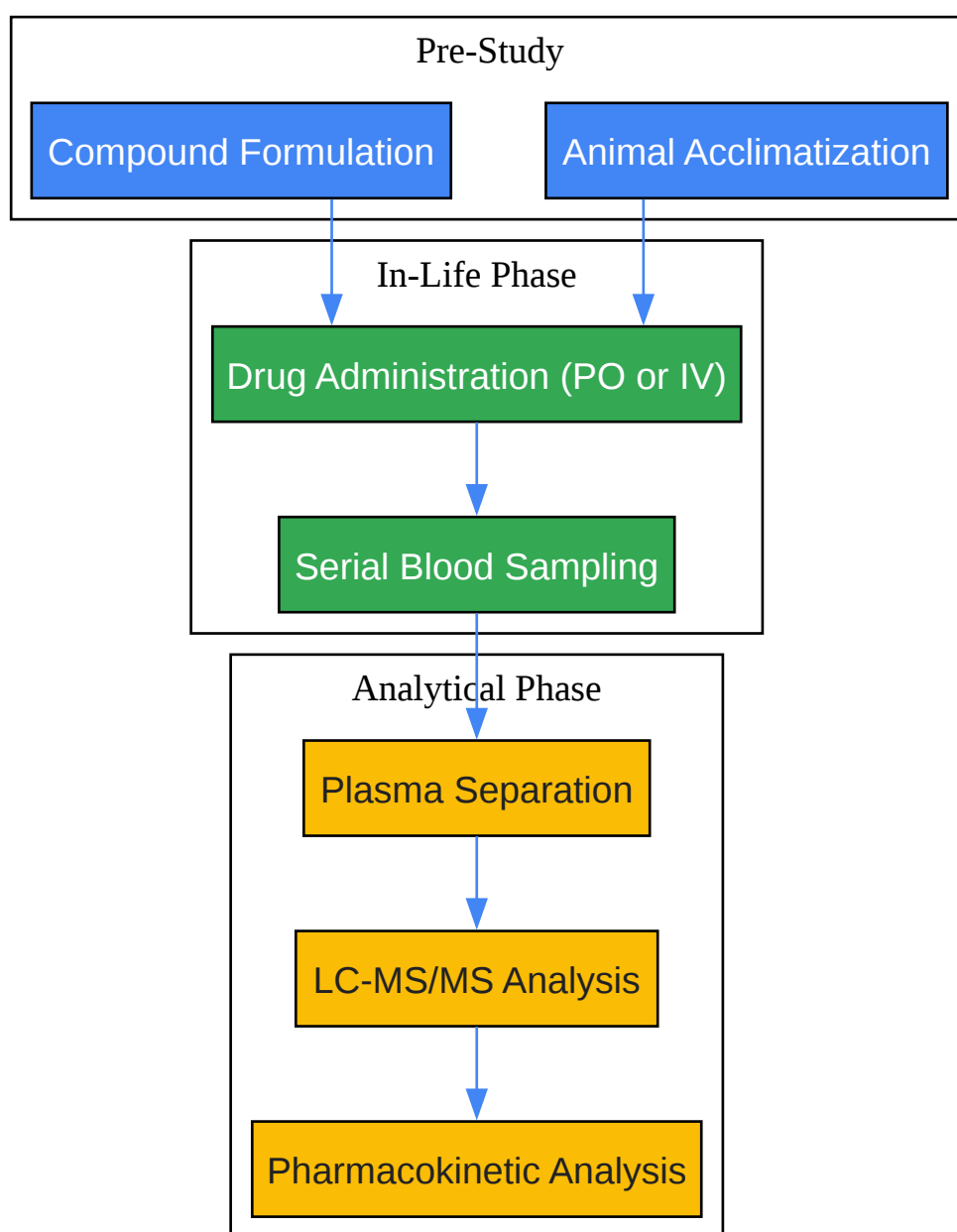
3. Bioanalytical Method

- **Technique:** The concentration of the drug and its potential metabolites in plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
- **Sample Preparation:** Plasma samples typically undergo a protein precipitation step, often with a solvent like methanol, to remove proteins that can interfere with the analysis.[7][8]
- **Chromatography:** The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., a C8 or C18 column) to separate the analyte from other plasma components.[7][8][9]

- Detection: The separated analyte is then detected and quantified by a mass spectrometer.[4]
- Data Analysis: The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[10]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.



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Caption: Workflow of a typical rodent pharmacokinetic study.

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